(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral compound with potential applications in various fields of scientific research. This compound features a benzofuran ring substituted with two fluorine atoms at positions 5 and 7, and an amine group at position 3. The (S)-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate electrophile.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Introduction: The chiral amine group can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis may involve the use of chiral catalysts or auxiliaries to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, scalability, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzofuran derivatives.
Scientific Research Applications
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for conditions where fluorinated compounds show enhanced efficacy.
Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the chiral amine group may influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.
5,7-Difluoro-2,3-dihydrobenzofuran: Lacks the amine group, providing a basis for comparison of the amine’s influence.
5-Fluoro-2,3-dihydrobenzofuran-3-amine: Contains only one fluorine atom, allowing for the study of the effects of fluorine substitution.
Uniqueness
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific (S)-configuration, which can significantly impact its chemical reactivity and biological activity. The presence of two fluorine atoms and a chiral amine group further distinguishes it from similar compounds, potentially offering enhanced properties for various applications.
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
(3S)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI Key |
GEGMSPAFIBENDA-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)F)N |
Origin of Product |
United States |
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